molecular formula C14H24N2O B4795328 (4-CYCLOHEXYLPIPERAZINO)(CYCLOPROPYL)METHANONE

(4-CYCLOHEXYLPIPERAZINO)(CYCLOPROPYL)METHANONE

Cat. No.: B4795328
M. Wt: 236.35 g/mol
InChI Key: QKLVGLBIHMZVLR-UHFFFAOYSA-N
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Description

(4-CYCLOHEXYLPIPERAZINO)(CYCLOPROPYL)METHANONE is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . This compound is of particular interest due to its unique structure, which combines a cyclohexyl group with a piperazine ring and a cyclopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CYCLOHEXYLPIPERAZINO)(CYCLOPROPYL)METHANONE typically involves the coupling of a piperazine derivative with a cyclopropyl compound. One common method involves the use of a reductive amination reaction, where the piperazine derivative is reacted with a cyclopropyl ketone in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

(4-CYCLOHEXYLPIPERAZINO)(CYCLOPROPYL)METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(4-CYCLOHEXYLPIPERAZINO)(CYCLOPROPYL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-CYCLOHEXYLPIPERAZINO)(CYCLOPROPYL)METHANONE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes, ultimately resulting in cell death. The exact pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-CYCLOHEXYLPIPERAZINO)(CYCLOPROPYL)METHANONE is unique due to the presence of both a cyclohexyl group and a cyclopropyl group attached to the piperazine ring. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and development.

Properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c17-14(12-6-7-12)16-10-8-15(9-11-16)13-4-2-1-3-5-13/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLVGLBIHMZVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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